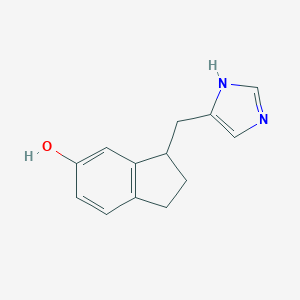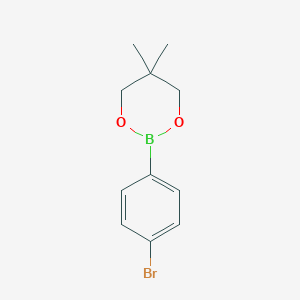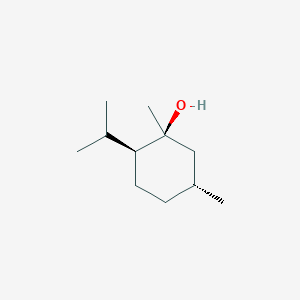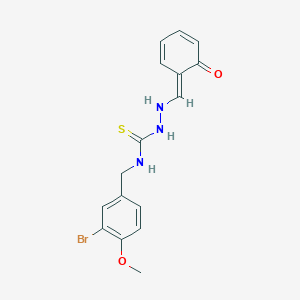
Fadolmidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fadolmidine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of imidazoline compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of Fadolmidine is not fully understood, but it is believed to act through the activation of imidazoline receptors. These receptors are found in various tissues and organs throughout the body and are involved in the regulation of various physiological processes. Fadolmidine has been found to exhibit high affinity for imidazoline receptors, particularly the I1 and I2 subtypes.
Biochemische Und Physiologische Effekte
Fadolmidine has been found to exhibit a variety of biochemical and physiological effects. It has been found to exhibit vasodilatory effects, which may contribute to its potential use as an antihypertensive agent. It has also been found to exhibit analgesic effects, which may be due to its ability to modulate the activity of pain pathways in the central nervous system. Furthermore, Fadolmidine has been found to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Fadolmidine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experiments. However, there are also limitations to using Fadolmidine in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, the compound has not been extensively studied in humans, which may limit its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for research on Fadolmidine. One potential area of research is the development of more potent and selective imidazoline receptor agonists. Another potential area of research is the investigation of Fadolmidine's potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Furthermore, additional studies are needed to fully understand the mechanism of action of Fadolmidine and its potential therapeutic applications.
Synthesemethoden
Fadolmidine can be synthesized using a variety of methods, including the condensation of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydrobenzothiazole, or the reaction of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-aminothiophenol in the presence of a base. The compound can also be synthesized using other methods, such as the reaction of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Fadolmidine has been found to exhibit a variety of therapeutic applications, including its potential use as an antihypertensive agent, an antidepressant, and an analgesic. It has also been found to exhibit potential antidiabetic, anti-inflammatory, and anti-cancer properties. Furthermore, Fadolmidine has been found to exhibit neuroprotective effects and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
189353-31-9 |
|---|---|
Produktname |
Fadolmidine |
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C13H14N2O/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11/h3-4,6-8,10,16H,1-2,5H2,(H,14,15) |
InChI-Schlüssel |
VTZPAJGVRWKMAG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |
Kanonische SMILES |
C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O |
Synonyme |
2,3-dihydro-3-(1H-imidazol-4-ylmethyl)-1H-indan-5-ol fadolmidine MPV 2426 MPV-2426 MPV2426 radolmidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)
![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)





